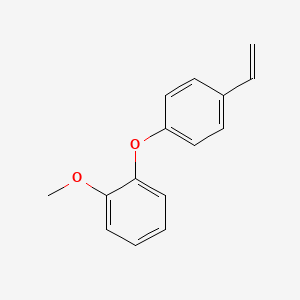

1-Methoxy-2-(4-vinylphenoxy)benzene

Description

1-Methoxy-2-(4-vinylphenoxy)benzene is a substituted benzene derivative featuring a methoxy group at the 1-position and a phenoxy group at the 2-position, with a vinyl (-CH=CH₂) substituent at the para position of the phenoxy ring.

Properties

IUPAC Name |

1-ethenyl-4-(2-methoxyphenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-3-12-8-10-13(11-9-12)17-15-7-5-4-6-14(15)16-2/h3-11H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIYVTNKFWXQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(4-vinylphenoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-2-bromobenzene with 4-vinylphenol in the presence of a base, such as potassium carbonate, and a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature, and yields the desired product through a cross-coupling mechanism.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic substitution, making it more reactive than benzene itself. Common reactions include nitration, sulfonation, and halogenation.

Oxidation: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

Common Reagents and Conditions:

EAS Reactions: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.

Major Products:

Nitration: 1-Methoxy-2-(4-nitrovinylphenoxy)benzene

Oxidation: 1-Methoxy-2-(4-formylphenoxy)benzene

Reduction: 1-Methoxy-2-(4-ethylphenoxy)benzene

Scientific Research Applications

1-Methoxy-2-(4-vinylphenoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a monomer in polymerization reactions to create high-performance materials.

Mechanism of Action

The mechanism of action of 1-methoxy-2-(4-vinylphenoxy)benzene involves its interaction with various molecular targets The methoxy group donates electron density to the benzene ring, enhancing its reactivity towards electrophiles The vinyl group can participate in polymerization reactions, forming long-chain polymers with unique properties

Comparison with Similar Compounds

The following analysis compares 1-Methoxy-2-(4-vinylphenoxy)benzene with structurally related compounds, focusing on substituent effects, synthesis methods, and applications.

Substituent Type and Electronic Effects

Key Findings:

- Nitrovinyl Derivatives : The nitro group enhances electrophilicity, enabling reactions with nucleophiles (e.g., indoles) to form fused heterocycles .

- Ethynyl Derivatives : Palladium-catalyzed decarboxylative coupling is effective for introducing alkynyl groups, useful in creating conjugated systems .

- Biphenyl Systems : Suzuki-Miyaura coupling facilitates the introduction of aryl groups, enhancing UV/Vis absorption properties .

Key Insights:

- The vinylphenoxy group in the target compound may be synthesized via Heck coupling or oxidative addition, similar to ethynyl introductions .

- Steric hindrance from the phenoxy group could necessitate tailored catalysts or elevated temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.